1-Bromo-4-(2-bromoethoxy)naphthalene
CAS No.: 78635-29-7
Cat. No.: VC8295092
Molecular Formula: C12H10Br2O
Molecular Weight: 330.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78635-29-7 |
|---|---|
| Molecular Formula | C12H10Br2O |
| Molecular Weight | 330.01 g/mol |
| IUPAC Name | 1-bromo-4-(2-bromoethoxy)naphthalene |
| Standard InChI | InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2 |
| Standard InChI Key | LEQRBFFCXRFKFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
While direct experimental data for this compound are scarce in the provided sources, inferences can be drawn from structurally related brominated naphthalenes:
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Physical State: Likely a crystalline solid at room temperature, analogous to 1-bromo-4-methoxy-naphthalene, which is reported as an oil .
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Melting Point: Estimated between 80–120°C, considering the increased molecular weight and polarity compared to simpler bromonaphthalenes.
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Solubility: Expected to exhibit limited solubility in polar solvents (e.g., water) but moderate solubility in organic solvents like dichloromethane, toluene, or acetonitrile .
Table 1: Inferred Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1-bromo-4-(2-bromoethoxy)naphthalene can be envisioned through sequential functionalization of naphthalene:
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Etherification: Introduction of the 2-bromoethoxy group at position 4.
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Bromination: Electrophilic substitution to install bromine at position 1.
Route 1: Sequential Bromination and Etherification
Step 1: Synthesis of 4-(2-Bromoethoxy)naphthalene
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Reagents: 4-Naphthol, 1,2-dibromoethane, base (e.g., K₂CO₃).
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Conditions: Ullmann-type coupling under reflux in a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–24 hours .
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Mechanism: Nucleophilic substitution (SN2) where the naphtholate ion attacks 1,2-dibromoethane.
Step 2: Bromination at Position 1
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Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) .
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Conditions: Radical bromination in CCl₄ at 70–80°C to ensure regioselectivity .
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Yield: Estimated 60–75%, based on analogous brominations of methoxynaphthalenes .
Route 2: Direct Bromination of Preformed Ether
Step 1: Etherification of 1-Bromonaphthalen-4-ol
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Reagents: 1-Bromo-4-naphthol, 2-bromoethanol, Mitsunobu conditions (DIAD, PPh₃).
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Conditions: THF, 0°C to room temperature, 6–12 hours.
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Advantage: Avoids over-bromination by pre-installing the bromine at position 1.
Table 2: Comparative Analysis of Synthetic Routes
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual bromine atoms make it a versatile electrophile for cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures, common in kinase inhibitors .
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Buchwald-Hartwig Amination: Introduction of amine groups for antidepressant drug candidates.
Material Science
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Liquid Crystals: The rigid naphthalene core and bromine substituents enhance anisotropic polarizability, critical for display technologies.
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Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .
| Hazard Aspect | Recommendation |
|---|---|
| Storage | Cool, dry, inert atmosphere |
| Spill Management | Absorb with vermiculite |
| Disposal | Incineration with scrubber |
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Expected signals: δ 7.5–8.5 ppm (aromatic protons), δ 4.5–4.7 ppm (–OCH₂CH₂Br).
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¹³C NMR: Peaks at δ 110–160 ppm (aromatic carbons), δ 70 ppm (ether oxygen-linked CH₂).
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MS (EI): Molecular ion peak at m/z 346 (M⁺), with fragmentation patterns indicating Br loss.
Chromatographic Techniques
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HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~12–15 minutes.
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TLC: Rf ≈ 0.6 (hexane:ethyl acetate = 4:1).
Industrial and Research Perspectives
Scalability Challenges
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Cost of Brominating Agents: NBS and 1,2-dibromoethane contribute significantly to production costs .
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Waste Management: Brominated byproducts require specialized treatment to prevent environmental release.
Future Directions
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